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Compound of Interest

Compound Name: Crimidine

Cat. No.: B1669615

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crimidine, scientifically known as 2-chloro-N,N,6-trimethylpyrimidin-4-amine, is a potent
convulsant poison historically used as a rodenticide.[1][2] Its high toxicity and rapid action are
attributed to its mechanism as a vitamin B6 antagonist.[3][4] This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, synthesis, and
toxicological profile of Crimidine, including detailed experimental protocols for key analyses.

Chemical Structure and Identification

Crimidine is a substituted pyrimidine with a chlorine atom at the 2-position, a dimethylamino
group at the 4-position, and a methyl group at the 6-position.[4][5]
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Identifier Value

IUPAC Name 2-chloro-N,N,6-trimethylpyrimidin-4-amine[5]
CAS Number 535-89-7[6]

Molecular Formula C7H10CIN3[6]

Molecular Weight 171.63 g/mol [6]

SMILES String CC1=CC(=NC(=N1)CI)N(C)C[5]

InChl Key HJIUPFPIEBPYIE-UHFFFAOYSA-N[5]

Castrix, W-491, 2-Chloro-4-dimethylamino-6-

Synonyms imidi
methylpyrimidine[5][7]

Physicochemical Properties

Crimidine is a colorless to brown waxy solid.[2] A summary of its key physicochemical
properties is presented below.

Property Value Reference
Melting Point 87 °C [2][8]
Boiling Point 140-147 °C at 4 mmHg [3]
Water Solubility Slightly soluble [2]
o ) Soluble in chloroform and
Solubility in Organic Solvents [2]
methanol

Synthesis of Crimidine

The synthesis of Crimidine (2-chloro-N,N,6-trimethylpyrimidin-4-amine) is achieved through
the chlorination of N,N,6-trimethylpyrimidin-4-amine. While a specific detailed protocol for this
exact transformation is not readily available in the searched literature, a general procedure for
the chlorination of similar pyrimidine derivatives can be adapted. This typically involves the use
of a chlorinating agent such as phosphorus oxychloride (POCIs) or phosgene (COCI2).[9][10]
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Experimental Protocol: General Chlorination of a
Hydroxypyrimidine

This is a representative protocol for a related class of compounds and should be adapted and
optimized for the specific synthesis of Crimidine.

Materials:

N,N,6-trimethylpyrimidin-4-ol (precursor)

e Phosphorus oxychloride (POCIs)

e N,N-Dimethylaniline (or other suitable base)
¢ Inert solvent (e.g., toluene, acetonitrile)

e Ice bath

e Heating mantle with stirrer

» Round-bottom flask with reflux condenser
e Separatory funnel

» Rotary evaporator

« Silica gel for column chromatography

e Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend
N,N,6-trimethylpyrimidin-4-ol in an inert solvent.

e Cool the mixture in an ice bath.

e Slowly add N,N-dimethylaniline to the cooled suspension with stirring.
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e Add phosphorus oxychloride dropwise to the mixture, maintaining the temperature below 10
°C.

 After the addition is complete, slowly heat the reaction mixture to reflux and maintain for
several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature and carefully pour it
onto crushed ice.

e Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
o Extract the aqueous layer with an organic solvent such as ethyl acetate.

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure using a rotary evaporator.

 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system to obtain pure 2-chloro-N,N,6-trimethylpyrimidin-4-amine.

Logical Workflow for Crimidine Synthesis
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Caption: General workflow for the synthesis of Crimidine.

Mechanism of Action: Vitamin B6 Antagonism

The primary mechanism of Crimidine's toxicity is its action as an antagonist of vitamin B6.[3][4]
Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is a crucial cofactor for a vast array
of enzymes, particularly those involved in amino acid metabolism and neurotransmitter
synthesis. Crimidine is thought to inhibit pyridoxal kinase, the enzyme responsible for
phosphorylating pyridoxal to the active PLP.[11][12] This inhibition leads to a deficiency of PLP,
disrupting the function of PLP-dependent enzymes, most notably glutamic acid decarboxylase
(GAD). GAD is essential for the synthesis of the inhibitory neurotransmitter gamma-
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aminobutyric acid (GABA). Reduced GABA levels in the central nervous system lead to
hyperexcitability and the characteristic convulsions observed in Crimidine poisoning.[12]

Experimental Protocol: Pyridoxal Kinase Inhibition
Assay

This protocol outlines a general method to assess the inhibitory effect of a compound on
pyridoxal kinase activity.

Materials:

Purified pyridoxal kinase

o Pyridoxal (substrate)

e ATP (co-substrate)

¢ Crimidine (test inhibitor)

o Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

o Detection reagent (e.g., a reagent that reacts with the product, pyridoxal 5'-phosphate, to
produce a measurable signal, or an HPLC-based method to quantify PLP)

e Microplate reader or HPLC system

e 96-well plates

Procedure:

Prepare a series of dilutions of Crimidine in the reaction buffer.

In a 96-well plate, add the reaction buffer, ATP, and the various concentrations of Crimidine.

Initiate the enzymatic reaction by adding pyridoxal to each well. Include control wells with no
inhibitor and wells with no enzyme (background).

Incubate the plate at a constant temperature (e.g., 37 °C) for a specific period.
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o Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

e Measure the amount of pyridoxal 5'-phosphate formed. This can be done
spectrophotometrically, fluorometrically, or by a chromatographic method such as HPLC.[13]
[14]

» Plot the enzyme activity as a function of the inhibitor concentration.

e Calculate the ICso value, which is the concentration of the inhibitor that causes 50% inhibition
of the enzyme activity.

Signaling Pathway of Crimidine's Neurotoxicity
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Caption: Crimidine inhibits pyridoxal kinase, leading to reduced GABA synthesis and CNS
excitation.

Toxicological Profile

Crimidine is classified as a super toxic substance, with a probable oral lethal dose in humans
of less than 5 mg/kg.[2]
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Acute Toxicity Data (L Dso)

. Route of
Species L. . LDso (mglkg) Reference
Administration
Rat Oral 1.25+0.10 [2]
Mouse Oral 1.2 [2]
Guinea Pig Intraperitoneal 2.66 +0.10 [2]

Experimental Protocol: Acute Oral Toxicity (LDso)
Determination (Following OECD Guideline 423)

This protocol is a summary of the Acute Toxic Class Method, which is a preferred alternative to
the classical LDso test to reduce animal usage.[1][3][5]

Test Animals:
o Healthy, young adult rats of a single sex (usually females), nulliparous, and non-pregnant.
Housing and Feeding Conditions:

e Animals are housed in standard cages with appropriate environmental conditions
(temperature, humidity, light cycle).

» Standard laboratory diet and drinking water are provided ad libitum.
Procedure:

o Dose Selection: A starting dose is selected from a series of fixed dose levels (5, 50, 300,
2000 mg/kg body weight) based on available information about the substance's toxicity.

o Administration: The test substance is administered in a single dose by gavage to a group of
three animals.

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.
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» Stepwise Dosing:
o If mortality occurs in two or three animals, the test is repeated with a lower dose.
o If one animal dies, the test is repeated with the same dose.
o If no mortality occurs, the test is repeated with a higher dose.

e Endpoint: The test is stopped when a dose that causes mortality in at least two animals is
identified, or when no mortality is observed at the highest dose level. The result allows for
the classification of the substance into a specific toxicity class.

Experimental Workflow for Acute Oral Toxicity Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1669615?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669615?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine synthesis - chemicalbook
[chemicalbook.com]

. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

. agrochemicals.iupac.org [agrochemicals.iupac.org]

. oecd.org [oecd.org]

. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

. epa.gov [epa.gov]

°
(0] ~ (o)) ol ey w

. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google
Patents [patents.google.com]

e 9. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents
[patents.google.com]

e 10. US3754034A - Process for the nuclear chlorination of aromatic amines in the para
position - Google Patents [patents.google.com]

e 11. Mechanisms of the inhibition of human erythrocyte pyridoxal kinase by drugs - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. Pyridoxal kinase inhibition by artemisinins down-regulates inhibitory neurotransmission -
PMC [pmc.ncbi.nlm.nih.gov]

o 13. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and
evaluation of a high-performance liquid chromatographic assay - PubMed
[pubmed.ncbi.nim.nih.gov]

e 14. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin
B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Crimidine: A Technical and Scientific Deep-Dive].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669615#what-is-the-chemical-structure-of-crimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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